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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of antimony compounds,

with a focus on the potential application of antimony sulfate, for n-type doping of

semiconductors, particularly silicon. While direct and detailed literature on antimony sulfate as

a spin-on dopant precursor is limited, this document extrapolates from established principles of

antimony doping and sol-gel chemistry to provide practical guidance.

Introduction to Antimony Doping
Antimony (Sb) is a well-established n-type dopant for silicon and other semiconductors.[1][2] It

is a Group V element, and when it substitutionally replaces a silicon atom (a Group IV element)

in the crystal lattice, it introduces an extra electron that can be donated to the conduction band,

thereby increasing the electron concentration and conductivity of the semiconductor.[1][2]

Antimony is particularly valued for its low diffusion coefficient in silicon, which allows for the

formation of sharp, well-defined doping profiles and buried layers that remain stable during

subsequent high-temperature processing steps.

Spin-on doping (SOD) or spin-on glass (SOG) is a cost-effective and versatile non-vacuum

technique for introducing dopants into a semiconductor wafer.[3][4] The process involves spin-

coating a liquid precursor solution containing the dopant onto the wafer surface, followed by a

series of baking and high-temperature annealing steps to drive the dopant into the substrate.
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Quantitative Data on Antimony Doping in Silicon
Direct quantitative data correlating antimony sulfate concentration in a spin-on solution to the

resulting electrical properties of silicon is not readily available in the reviewed literature.

However, the following tables summarize typical ranges of electrical characteristics achieved

with antimony doping in silicon using various methods, which can serve as a general guideline.

Table 1: Typical Electrical Properties of Antimony-Doped Silicon

Parameter
Typical Value
Range

Doping Method Reference/Notes

Dopant Concentration 10¹⁶ - 10²⁰ atoms/cm³
Ion Implantation,

Diffusion

General literature

values.

Carrier Concentration 10¹⁶ - 5 x 10¹⁹ cm⁻³ Ion Implantation [5]

Sheet Resistance

(R_s)
10 - 1000 Ω/sq

Ion Implantation,

Diffusion
[6][7]

Electron Mobility (μ_e) 50 - 400 cm²/V·s Ion Implantation [7]

Junction Depth (X_j) 0.02 - 2 µm
Ion Implantation,

Diffusion
[6][7]

Table 2: Example of Antimony Doping in Silicon via Ion Implantation

Implant
Energy
(keV)

Implant
Dose
(ions/cm²)

Annealing
Temperatur
e (°C)

Sheet
Resistance
(Ω/sq)

Peak
Carrier
Concentrati
on (cm⁻³)

Junction
Depth (nm)

5 3 x 10¹⁴ 950 ~400 ~5 x 10²⁰ ~22

40 4 x 10¹⁴ < 800 < 200 - ~60

Note: The data in these tables are compiled from studies using various antimony doping

techniques (primarily ion implantation) and are intended to provide a general reference. The
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actual results will depend on the specific doping precursor, substrate properties, and process

conditions.

Experimental Protocols
The following are generalized protocols for the preparation of an antimony-based spin-on

dopant, potentially using antimony sulfate, and the subsequent doping process. These

protocols are based on established sol-gel and spin-on doping methodologies. Safety

Precautions: Always handle chemicals in a well-ventilated fume hood and wear appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Preparation of Antimony-Based Spin-On Dopant (SOD)
Solution (Hypothetical)
This protocol describes a hypothetical sol-gel approach to formulating an antimony-containing

spin-on dopant.

Materials:

Tetraethyl orthosilicate (TEOS) - silica precursor

Antimony(III) sulfate (Sb₂(SO₄)₃) - dopant precursor

Ethanol (or other suitable solvent like isopropanol)

Deionized water

Hydrochloric acid (HCl) or another acid catalyst

Magnetic stirrer and hotplate

Glassware (beakers, graduated cylinders)

Protocol:

Prepare the Silica Sol:

In a beaker, mix TEOS and ethanol in a 1:1 volume ratio.
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In a separate beaker, prepare an acidic water solution by adding a small amount of HCl to

deionized water. The molar ratio of water to TEOS is a critical parameter and typically

ranges from 2 to 4.

Slowly add the acidic water solution to the TEOS/ethanol mixture while stirring vigorously.

Continue stirring the solution for at least 1 hour at room temperature to facilitate the

hydrolysis and condensation of TEOS, forming a silica sol.

Incorporate the Antimony Dopant:

Dissolve a calculated amount of antimony(III) sulfate in a minimal amount of a suitable

solvent. Given that antimony sulfate is soluble in acids, the acidic silica sol may aid in its

dissolution. Gentle heating may be required.

Slowly add the dissolved antimony sulfate solution to the silica sol while stirring

continuously. The concentration of antimony will determine the final doping level.

Continue stirring the final solution for several hours to ensure homogeneity.

Aging and Filtration:

Allow the solution to age for 24-48 hours in a sealed container. This allows the sol-gel

reactions to stabilize.

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter before

use.

Spin-On Doping and Annealing Protocol
Materials and Equipment:

Silicon wafer

Prepared antimony-based SOD solution

Spin coater
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Hotplate

Rapid Thermal Annealing (RTA) furnace or diffusion furnace

Buffered Oxide Etch (BOE) or hydrofluoric acid (HF) solution (for oxide removal)

Protocol:

Wafer Cleaning:

Thoroughly clean the silicon wafer using a standard RCA or piranha cleaning procedure to

remove any organic and inorganic contaminants.

Perform a final dip in a dilute HF solution to remove the native oxide layer immediately

before spin-coating.

Rinse with deionized water and dry with nitrogen gas.

Spin-Coating:

Place the cleaned wafer on the spin coater chuck.

Dispense the antimony-based SOD solution onto the center of the wafer.

Spin the wafer at a predetermined speed (e.g., 2000-4000 rpm) for a set time (e.g., 30-60

seconds) to achieve a uniform film. The film thickness will depend on the solution viscosity

and spin parameters.

Pre-bake (Soft Bake):

Transfer the coated wafer to a hotplate and bake at a low temperature (e.g., 150-200 °C)

for a few minutes to evaporate the solvent.

Drive-in Annealing:

Transfer the wafer to a high-temperature furnace (RTA or diffusion furnace).
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Perform the drive-in anneal in an inert atmosphere (e.g., nitrogen or argon) to prevent

oxidation.

The annealing temperature and time are critical parameters that control the junction depth

and dopant activation. Typical temperatures for antimony diffusion are in the range of 900-

1200 °C.

Dopant Glass Removal:

After annealing, a layer of antimony-silicate glass will have formed on the wafer surface.

Remove this glass layer by immersing the wafer in a BOE or dilute HF solution.

Rinse thoroughly with deionized water and dry with nitrogen gas.

Visualizations
Experimental Workflow for Spin-On Doping

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SOD Formulation

Doping Process

Mix TEOS and Ethanol

Hydrolysis & Condensation
(Silica Sol Formation)

Prepare Acidic Water

Mix Dopant with Sol

Dissolve Antimony Sulfate

Age and Filter

Spin-Coating SOD

SOD Solution

Wafer Cleaning

Pre-bake

Drive-in Annealing
(Inert Atmosphere)

Dopant Glass Removal

Click to download full resolution via product page

A generalized workflow for antimony spin-on doping.
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Hypothesized Chemical Pathway for Antimony Sulfate
Doping
The following diagram illustrates a plausible, though not definitively proven, chemical pathway

for the thermal decomposition of antimony sulfate and subsequent doping of silicon.

Sb₂(SO₄)₃ (s)
on Si surface

Thermal Decomposition
(High Temperature)

Sb₂O₃ (s) + 3SO₃ (g) SO₃ (g) ⇌ SO₂ (g) + 1/2 O₂ (g)

Side Reaction

Reaction with Si

2Sb (in Si) + 3/2 SiO₂ (s)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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